1-N-(Pyrazin-2-yl)benzene-1,4-diamine
Description
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-N-pyrazin-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H10N4/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14) |
InChI Key |
PRWHXGGZHORVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NC=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-N-(Pyrazin-2-yl)benzene-1,4-diamine derivatives have shown promise as potential anticancer agents. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, studies on related pyrazine derivatives have demonstrated their ability to inhibit Pim-1 kinase, which is crucial in various cancers. The introduction of functional groups can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy .
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Pyrazine derivatives have been noted for their activity as sodium channel blockers, which could be beneficial in managing pain and other neurological symptoms. These compounds may provide a favorable side-effect profile compared to existing treatments, making them suitable candidates for further development in pain management therapies .
Supramolecular Chemistry
Cocrystallization Studies
this compound can form cocrystals with various aromatic compounds such as phenazine. These cocrystals exhibit unique structural properties due to hydrogen bonding and π-π stacking interactions, which are essential for developing new materials with tailored properties . The ability to manipulate these interactions opens avenues for creating advanced materials with specific electronic or optical characteristics.
Material Science
Ligands in Coordination Chemistry
The compound serves as a valuable ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it suitable for applications in catalysis and material synthesis. The structural features of this compound allow it to act as a bidentate ligand, facilitating the formation of metal-organic frameworks (MOFs) that are useful in gas storage and separation technologies .
Data Tables
The following table summarizes key findings from recent studies on the applications of this compound and its derivatives:
Case Studies
Case Study 1: Anticancer Screening
In a recent study, a series of pyrazine derivatives were synthesized and screened for their inhibitory effects on Pim-1 kinase. The results indicated that modifications at the benzene ring significantly enhanced potency, with some compounds exhibiting IC50 values in the nanomolar range. This highlights the importance of structural optimization in drug design .
Case Study 2: Cocrystallization with Phenazine
A detailed analysis of cocrystals formed between this compound and phenazine revealed a centrosymmetric arrangement facilitated by strong intermolecular hydrogen bonds. The study provided insights into the packing motifs that could be leveraged for developing new materials with enhanced electronic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The benzene-1,4-diamine scaffold is a common structural motif in medicinal chemistry. Key analogs and their substituents are summarized below:
Key Insight : The substituent’s electronic and steric properties dictate molecular interactions. Pyrazine and phthalazine derivatives exhibit stronger aromatic interactions, while oxane and alkyl chains improve pharmacokinetic properties.
Pharmacological Activity
Physicochemical Properties
Note: The oxane-substituted derivative exhibits superior solubility, making it favorable for oral administration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrazine derivatives with benzene-1,4-diamine under reflux in ethanol or methanol with catalytic acid (e.g., HCl) yields the target compound. Optimization involves adjusting molar ratios (1:1.2 for amine:pyrazine), temperature (70–90°C), and reaction time (12–24 hours) . Low yields (<50%) may arise from steric hindrance; introducing electron-withdrawing groups on the pyrazine ring or using high-pressure conditions can improve efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
- NMR : ¹H NMR shows aromatic protons at δ 6.8–7.5 ppm and NH signals at δ 4.5–5.0 ppm. ¹³C NMR confirms aromatic carbons (110–150 ppm) and pyrazine ring carbons .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns confirming substituent positions .
Q. What are the common oxidation/reduction pathways for benzene-1,4-diamine derivatives, and how do they apply to this compound?
- Methodology :
- Oxidation : Using KMnO₄/H₂SO₄ converts the amine to quinone structures, critical for studying redox-active materials.
- Reduction : NaBH₄ or LiAlH₄ selectively reduces nitro groups (if present) without altering the pyrazine ring .
- Key Consideration : Pyrazine’s electron-deficient nature may accelerate oxidation; control pH (neutral to mildly acidic) to stabilize intermediates .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structural analysis of this compound complexes?
- Methodology :
- Data Collection : Use synchrotron radiation or micro-focused X-rays to enhance weak diffraction.
- Software Tools : SHELXL for refinement (SHELXS for structure solution) and SIR97 for direct methods. For twinned data, employ TWINLAW in SHELXL to model twin domains .
- Example : A related structure, N,N'-Bis(pyridin-2-yl)benzene-1,4-diamine, was resolved using SHELXTL (a = 11.8285 Å, b = 9.1223 Å, c = 14.7952 Å) despite low symmetry .
Q. What computational strategies are suitable for predicting the electronic properties of this compound?
- Methodology :
- DFT Calculations : Use B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO, water) to assess stability.
- Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in studies involving this compound?
- Methodology :
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across concentrations (1–100 µM) to differentiate therapeutic vs. toxic thresholds.
- Selectivity Index : Compare activity against target pathogens (e.g., S. aureus) vs. mammalian cell lines (e.g., HEK293).
- Mechanistic Studies : Use fluorescence quenching or molecular docking to identify binding targets (e.g., DNA topoisomerases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
